2,4-Dichlorofuro[3,2-D]pyrimidine
Description
Overview of Furo[3,2-D]pyrimidine (B1628203) Heterocyclic Systems in Medicinal Chemistry
The fusion of a furan (B31954) ring with a pyrimidine (B1678525) ring creates the furo[3,2-d]pyrimidine heterocyclic system. This unique combination has been the subject of extensive research in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives. researchgate.net These compounds are recognized as structural bioisosteres of purines, which allows them to interact with various biological targets. researchgate.net
Derivatives of the furo[3,2-d]pyrimidine scaffold have demonstrated a range of pharmacological properties, including potential anticancer, antimicrobial, and antiviral activities. researchgate.netontosight.ai The versatility of this heterocyclic system allows for the synthesis of a multitude of derivatives, each with the potential for unique biological effects. researchgate.netmdpi.com The exploration of these compounds has been a focal point in the quest for new therapeutic agents. nih.govderpharmachemica.com
Significance of the Furo[3,2-D]pyrimidine Core in Contemporary Drug Discovery
The furo[3,2-d]pyrimidine core holds considerable significance in modern drug discovery, primarily due to its role as a "hinge-binding motif" for various protein kinases. researchgate.net This has led to the development of numerous kinase inhibitors. For instance, derivatives have been designed to target enzymes such as phosphoinositide 3-kinase (PI3K) and Akt, which are crucial in cancer cell signaling pathways. nih.gov
Furthermore, research has highlighted the potential of furo[3,2-d]pyrimidine derivatives as inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3) and FMS-like tyrosine kinase 3 (FLT3). acs.orgimtm.cz The ability to selectively inhibit these enzymes makes the furo[3,2-d]pyrimidine scaffold a valuable tool in the development of targeted therapies for a variety of diseases, including cancer. nih.govimtm.cz The ongoing investigation into this core structure continues to yield promising candidates for new therapeutic interventions.
Historical Trajectories and Milestones in Furo[3,2-D]pyrimidine Research
The exploration of fused heterocyclic systems, including furo[3,2-d]pyrimidines, gained significant momentum in the mid-twentieth century. Early research focused on the synthesis and characterization of these novel structures. A notable milestone in this area was the development of synthetic routes to create the furo[3,2-d]pyrimidine core, which opened the door for more extensive investigation into its chemical and biological properties.
Key developments in the late 20th and early 21st centuries, such as the discovery of the potent biological activities of certain derivatives, further fueled research in this field. acs.org The evolution of synthetic methodologies, including multi-component reactions and green chemistry approaches, has also played a crucial role in advancing the study of these compounds. researchgate.net The historical progression of research on furo[3,2-d]pyrimidines demonstrates a continuous effort to harness the therapeutic potential of this versatile scaffold.
Strategic Importance of 2,4-Dichlorofuro[3,2-D]pyrimidine as a Versatile Synthetic Intermediate
This compound is a key synthetic intermediate that has proven to be invaluable in the synthesis of a wide range of functionalized furo[3,2-d]pyrimidine derivatives. americanelements.comgrafiati.com Its strategic importance lies in the reactivity of its two chlorine atoms, which can be selectively replaced through nucleophilic substitution reactions. This allows for the introduction of various functional groups at the 2 and 4 positions of the pyrimidine ring, leading to the creation of diverse molecular libraries for biological screening. smolecule.com
The synthesis of this compound is typically achieved through the chlorination of furo[3,2-d]pyrimidine-2,4-dione using reagents like phosphorus oxychloride. chemicalbook.com The resulting dichlorinated compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. grafiati.com
Detailed Research Findings
The following table provides a summary of the synthesis of this compound from Furo[3,2-d]pyrimidine-2,4-dione, a common precursor.
| Parameter | Details |
| Starting Material | Furo[3,2-d]pyrimidine-2,4-dione |
| Reagents | Phosphorus oxychloride, N,N-dimethylaniline |
| Reaction Temperature | 130 °C |
| Reaction Time | 2 hours |
| Product | This compound |
| Yield | 87% |
| Data derived from a reported synthesis method. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichlorofuro[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFDNOQBJWBJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672137 | |
| Record name | 2,4-Dichlorofuro[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956034-07-4 | |
| Record name | 2,4-Dichlorofuro[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Dichlorofuro 3,2 D Pyrimidine
Cyclocondensation Approaches in Furo[3,2-d]pyrimidine (B1628203) Synthesis
The construction of the foundational furo[3,2-d]pyrimidine ring system often relies on cyclocondensation reactions. These reactions typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing furan (B31954) ring. For instance, a common strategy involves the reaction of an aminofuran derivative with a reagent that provides the necessary carbon and nitrogen atoms to close the pyrimidine ring.
One established method for creating a related thieno[3,2-d]pyrimidine (B1254671) system, which provides insight into analogous furan chemistry, involves heating methyl 2-aminothiophene-3-carboxylate with urea. This reaction proceeds via cyclocondensation to yield the corresponding thieno[3,2-d]pyrimidine-2,4-dione. Similar strategies can be envisioned for the furan analogue, starting from an appropriate aminofuran carboxylate.
Another approach involves the thermal cyclocondensation of 2-amino-3-cyano-furan derivatives with formic acid and acetic anhydride (B1165640) to yield furo[2,3-d]pyrimidinone derivatives. rsc.org While this leads to the isomeric furo[2,3-d]pyrimidine (B11772683) system, the underlying principle of cyclocondensation to form the fused pyrimidine ring is a key synthetic concept.
Chlorination Protocols for Furo[3,2-d]pyrimidine-2,4-dione Precursors
The most direct and widely reported method for the synthesis of 2,4-dichlorofuro[3,2-d]pyrimidine involves the chlorination of furo[3,2-d]pyrimidine-2,4-dione. This precursor, also known as furo[3,2-d]pyrimidine-2,4-diol, serves as the key starting material for introducing the reactive chloro groups.
The standard procedure utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent. chemicalbook.com The reaction is typically carried out by heating a mixture of furo[3,2-d]pyrimidine-2,4-dione and an excess of phosphorus oxychloride. The addition of a high-boiling tertiary amine, such as N,N-dimethylaniline, is often employed to facilitate the reaction. chemicalbook.com This process effectively converts the hydroxyl groups (in the diol tautomeric form) or the keto groups (in the dione (B5365651) tautomeric form) of the precursor into chloro substituents.
Optimization of Reaction Parameters for this compound Formation
The efficiency of the chlorination reaction is dependent on several key parameters. Optimization of these conditions is crucial for achieving high yields of this compound.
Table 1: Optimized Reaction Parameters for Chlorination
| Parameter | Condition | Rationale |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Effective and commonly used for converting hydroxyl/keto groups to chlorides. chemicalbook.com |
| Additive | N,N-Dimethylaniline | Acts as a base and catalyst, facilitating the reaction. chemicalbook.com |
| Temperature | 130 °C | Sufficiently high to drive the reaction to completion within a reasonable timeframe. chemicalbook.com |
| Reaction Time | 2 hours | Found to be optimal for maximizing the yield of the desired product. chemicalbook.com |
Following the reaction, the mixture is carefully quenched with ice and water, and the product is extracted with a suitable organic solvent like ethyl acetate. chemicalbook.com This procedure, when optimized, can provide this compound in high yields, often around 87%. chemicalbook.com
Multi-component Reaction Strategies for Furo[3,2-d]pyrimidine Scaffold Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds like furo[3,2-d]pyrimidines in a single step. These reactions combine three or more starting materials to form a product that incorporates the majority of the atoms from the reactants.
For the isomeric furo[2,3-d]pyrimidine system, a one-pot, four-component heterocyclization has been developed. researchgate.net This reaction utilizes an acetophenone (B1666503) derivative, an aromatic aldehyde, malononitrile, and carbon tetrachloride, mediated by ceric ammonium (B1175870) nitrate (B79036), to produce 2,4-dichloro-substituted pyrano[2,3-d]pyrimidines and furo[2,3-d]pyrimidines. researchgate.netbohrium.com This demonstrates the potential of MCRs in accessing dichlorinated fused pyrimidine systems.
Another example is the three-component condensation of an arylaldehyde, cyanoacetamide, and cyclohexyl isocyanide to generate polyfunctionalized furans, which can be precursors to furo-pyrimidine systems. researchgate.net Similarly, the reaction between arylglyoxal monohydrates, 1,3-dimethylbarbituric acid, and isocyanides provides a route to furo[2,3-d]pyrimidine derivatives. nih.gov While these examples lead to the furo[2,3-d] isomer, they highlight the power of MCRs in building the core heterocyclic structure.
More recently, an electrocatalytic multicomponent assembly of arylaldehydes, N,N'-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one has been reported for the synthesis of spiro[furo[3,2-c]pyran-2,5'-pyrimidine] derivatives, showcasing a novel and green approach to related complex heterocyclic systems. mdpi.com
Exploration of Alternative Synthetic Routes to Functionalized Furo[3,2-d]pyrimidine Derivatives
Beyond the direct chlorination of the dione, researchers have explored alternative pathways to access functionalized furo[3,2-d]pyrimidine derivatives. These routes often involve building the fused ring system with pre-installed functional groups or modifying an existing furo[3,2-d]pyrimidine core.
One such strategy involves the cyclization of 5-(alkyn-1-yl)uracil derivatives. While initial attempts with copper(I)-catalyzed 5-endo-dig cyclizations gave poor yields, the use of 5-(3-hydroxyalkyn-1-yl)uracil compounds without a substituent at the N1 position proved more successful in generating substituted furo[2,3-d]pyrimidin-2-one analogues. nih.gov
Furthermore, the reactivity of the chloro groups in this compound itself provides a gateway to a wide array of functionalized derivatives. The chlorine atoms can be selectively displaced by various nucleophiles, allowing for the introduction of different functional groups at the 2 and 4 positions. smolecule.com This highlights the importance of this compound as a versatile intermediate in medicinal chemistry.
Chemical Reactivity and Derivatization of 2,4 Dichlorofuro 3,2 D Pyrimidine
Nucleophilic Aromatic Substitution Reactions on the Furo[3,2-d]pyrimidine (B1628203) Ring System
The presence of two chlorine atoms on the pyrimidine (B1678525) ring of 2,4-dichlorofuro[3,2-d]pyrimidine renders it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its utility as a synthetic intermediate. cymitquimica.commdpi.comnih.gov
Regioselectivity in Nucleophilic Attack on this compound
In SNAr reactions involving 2,4-dichloropyrimidine (B19661) systems, the C-4 position is generally more reactive towards nucleophilic attack than the C-2 position. nih.govwuxiapptec.com This preference is attributed to the greater electrophilicity of the C-4 carbon. smolecule.com This inherent regioselectivity allows for controlled, stepwise functionalization of the furo[3,2-d]pyrimidine core. For instance, reacting this compound with a nucleophile under controlled conditions will predominantly yield the 4-substituted-2-chlorofuro[3,2-d]pyrimidine derivative. nih.gov
However, it is important to note that this regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of substituents on the furo[3,2-d]pyrimidine ring. nih.govwuxiapptec.com For example, studies on related 2,4-dichloropyrimidine analogs have shown that electron-donating groups at the C-6 position can reverse the typical C-4 selectivity, favoring attack at the C-2 position. wuxiapptec.com
A common synthetic route to this compound involves the chlorination of furo[3,2-d]pyrimidine-2,4-dione using phosphorus oxychloride in the presence of N,N-dimethylaniline. chemicalbook.com This process demonstrates high regioselectivity for the 2 and 4 positions due to the enhanced electrophilicity at these sites. smolecule.com
Halogen-Substitution Transformations in Furo[3,2-d]pyrimidine Functionalization
The differential reactivity of the two chlorine atoms in this compound is a key feature in its functionalization. cymitquimica.comsmolecule.com The more labile chlorine at the C-4 position can be selectively displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce a diverse range of functional groups. mdpi.comnih.gov
For example, treatment of this compound with one equivalent of an amine will primarily result in the substitution of the C-4 chlorine. nih.gov Subsequent reaction with a different nucleophile can then be used to displace the remaining chlorine at the C-2 position, providing a straightforward method for the synthesis of unsymmetrically substituted 2,4-difunctionalized furo[3,2-d]pyrimidines. This stepwise approach offers a high degree of control over the final structure of the molecule.
Microwave-assisted synthesis has been shown to be an effective technique for accelerating these nucleophilic substitution reactions, often leading to higher yields and shorter reaction times. smolecule.comthieme-connect.com
Advanced Functionalization Strategies for Furo[3,2-d]pyrimidine Derivatives
Beyond simple nucleophilic substitution, the furo[3,2-d]pyrimidine scaffold can be further elaborated through various advanced functionalization strategies, leading to the creation of novel and complex heterocyclic systems. thieme-connect.comjst.go.jpnih.gov
Intra- and Intermolecular Cyclization Reactions for Novel Fused Heterocyclic Systems
The strategic introduction of appropriate functional groups onto the furo[3,2-d]pyrimidine core can set the stage for subsequent intra- or intermolecular cyclization reactions. These reactions are powerful tools for constructing novel fused heterocyclic systems with diverse and often enhanced biological activities. jst.go.jpnih.govresearchgate.net
For instance, a furo[3,2-d]pyrimidine derivative bearing a reactive side chain can undergo intramolecular cyclization to form an additional ring, leading to tetracyclic structures. An example of this is the synthesis of pyrido[3′,2′:4,5]furo[3,2-d] wuxiapptec.comsmolecule.comtriazolo[1,5-a]pyrimidin-7(8)-ones through a rearrangement and cyclization process. researchgate.net Similarly, intermolecular reactions, such as multicomponent reactions, can be employed to build complex structures in a single step. nih.gov
Chemical Transformations of Furo[3,2-d]pyrimidine Moieties
The furo[3,2-d]pyrimidine core and its derivatives can undergo a variety of chemical transformations, further expanding their synthetic utility. thieme-connect.com
Oxidation and Reduction Pathways of Furo[3,2-d]pyrimidine Derivatives
The functional groups attached to the furo[3,2-d]pyrimidine ring system can be modified through oxidation and reduction reactions. For example, hydroxyl groups on the scaffold can be oxidized to the corresponding ketones or aldehydes. Conversely, the pyrimidine ring can be reduced to form dihydro derivatives. These transformations allow for the fine-tuning of the electronic and steric properties of the molecule, which can be crucial for its biological activity.
For instance, the oxidation of 4-hydroxymethyl-substituted pyrimidine derivatives to the corresponding aldehydes provides a versatile handle for further synthetic manipulations. thieme-connect.comthieme-connect.com
Structure Activity Relationship Sar Studies of Furo 3,2 D Pyrimidine Derivatives
Elucidation of Structural Modulations on Biological Activities of Furo[3,2-d]pyrimidine (B1628203) Analogues
Structural modifications of the furo[3,2-d]pyrimidine scaffold have been extensively explored to understand their impact on biological activities. The core structure itself, a fusion of a furan (B31954) and a pyrimidine (B1678525) ring, provides a key framework for interaction with various biological targets.
One area of focus has been the substitution at different positions of the furo[3,2-d]pyrimidine ring system. For instance, the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives has been a subject of study to explore their potential as deubiquitinase inhibitors. acs.orgacs.org Another study focused on creating four-carbon bridged 5-substituted furo[2,3-d]pyrimidine (B11772683) analogues to assess their activity as antifolates. acs.orgnih.gov The distance and orientation of side chains, such as the p-aminobenzoyl-l-glutamate moiety, relative to the pyrimidine ring have been identified as crucial determinants of biological activity. acs.orgnih.gov
Furthermore, the fusion of additional heterocyclic rings to the furo[3,2-d]pyrimidine core has been investigated. For example, the synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidines has been pursued to develop novel phosphodiesterase type 4 (PDE4) inhibitors. nih.govdrugbank.com
Research into furo[2,3-d]pyrimidine derivatives has also provided insights into their potential as dual inhibitors of PI3K/AKT pathways and as anti-breast cancer agents. rsc.orgrsc.org The addition of a 1,3,4-thiadiazole (B1197879) moiety has been shown to enhance cytotoxic activity. rsc.org
Impact of Substituent Nature on Furo[3,2-d]pyrimidine Compound Efficacy
In the development of USP1/UAF1 deubiquitinase inhibitors, the exploration of substituents on the 2-phenyl ring of N-benzyl-2-phenylpyrimidin-4-amine derivatives revealed that substitution at the 2-position was more favorable than at the 3- or 4-positions. acs.orgacs.org For example, the 3-CF3-phenyl and 4-CF3-phenyl derivatives were found to be inactive. acs.orgacs.org Replacing the trifluoromethyl group at the 2-position with other groups showed varied results. An electron-withdrawing group like 2-NO2 led to a decrease in activity, while an electron-donating group like 2-OMe resulted in comparable activity. acs.org
In the context of phosphodiesterase type 4 (PDE4) inhibitors, gem-dimethylcyclohexyl moieties fused to the pyridine (B92270) ring of pyrido[3',2':4,5]furo[3,2-d]pyrimidines were identified as key for high enzyme affinity. nih.govdrugbank.com
Furthermore, in a series of furo[2,3-d]pyrimidine-based chalcones, the presence of halogen substituents on the B-ring was shown to enhance cytotoxicity against tumor cells compared to analogues with methylated, methoxylated, or hydroxylated groups. rsc.org
The following table summarizes the impact of different substituents on the biological activity of furo[3,2-d]pyrimidine derivatives based on various studies:
| Furo[3,2-d]pyrimidine Analogue | Substituent Modification | Impact on Biological Activity | Reference |
| N-Benzyl-2-phenylpyrimidin-4-amine | 3-CF3-phenyl and 4-CF3-phenyl | Inactive | acs.orgacs.org |
| N-Benzyl-2-phenylpyrimidin-4-amine | 2-NO2 (electron-withdrawing) | 7-fold loss in activity | acs.org |
| N-Benzyl-2-phenylpyrimidin-4-amine | 2-OMe (electron-donating) | Comparable activity | acs.org |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidines | gem-dimethylcyclohexyl fused to pyridine | Key for high PDE4 affinity | nih.govdrugbank.com |
| Furo[2,3-d]pyrimidine-based chalcones | Halogen on B-ring | Improved cytotoxicity | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Furo[3,2-d]pyrimidine Compound Libraries
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
Several QSAR studies have been conducted on libraries of furo[3,2-d]pyrimidine and related compounds to predict their biological activities and guide the design of more potent derivatives.
One study investigated the pharmacological activity of 33 furopyrimidine and thienopyrimidine compounds as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. nih.govmui.ac.irresearchgate.net Using multiple linear regression (MLR) and artificial neural network (ANN) models, researchers were able to predict the inhibitory activity of these compounds. nih.govmui.ac.ir The performance of the ANN model (R² = 0.998) was found to be superior to the MLR model (R² = 0.889), indicating a strong correlation between the structural descriptors and the biological activity. nih.govmui.ac.ir
Another QSAR study focused on phosphoinositide 3-kinase (PI3K) p110alpha inhibitors, which included pyrido[3',2':4,5]furo-[3,2-d]pyrimidine derivatives. nih.gov A five-point pharmacophore model was developed, and the resulting 3D-QSAR model showed a high correlation coefficient (R² = 0.95) for the training set and excellent predictive power (Q² = 0.88) for the test set. nih.gov
These QSAR models provide valuable insights into the structural features that are crucial for the biological activity of furo[3,2-d]pyrimidine derivatives, thereby facilitating the rational design of new and more effective compounds.
Advanced Analytical and Spectroscopic Techniques in Furo 3,2 D Pyrimidine Research
X-ray Crystallography for Definitive Structural Confirmation of Furo[3,2-D]pyrimidine (B1628203) Systems
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For novel furo[3,2-d]pyrimidine derivatives, this technique provides irrefutable proof of structure, including bond lengths, bond angles, and stereochemistry.
Table 1: Representative Crystallographic Data for a Related Dichlorinated Heterocycle
| Parameter | Value (for 2,4-Dichloropyrimidine) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5090 (15) |
| b (Å) | 10.776 (2) |
| c (Å) | 7.1980 (14) |
| β (°) ** | 92.92 (3) |
| Volume (ų) ** | 581.7 (2) |
| Z | 4 |
Data sourced from studies on 2,4-Dichloropyrimidine (B19661), a core component of the target molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Tautomeric Analysis of Furo[3,2-D]pyrimidine Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize furo[3,2-d]pyrimidine derivatives.
For 2,4-Dichlorofuro[3,2-d]pyrimidine, the ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the two protons on the furan (B31954) ring. The chemical shifts and coupling constants of these protons provide definitive information about their connectivity. The proton at the C6 position would likely appear at a different chemical shift than the proton at the C7 position due to the differing electronic environments. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon correlations, respectively.
The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms in the furo[3,2-d]pyrimidine core. The carbons attached to the chlorine atoms (C2 and C4) would be significantly deshielded and appear at a lower field. The chemical shifts of the furan carbons and pyrimidine (B1678525) carbons provide a complete map of the carbon skeleton. spectrabase.com In studies of related furo[2,3-d]pyrimidine (B11772683) derivatives, ¹³C NMR chemical shifts have been extensively reported, providing a reference for assigning the spectrum of this compound. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | H-6 | ~7.0-7.5 | Doublet |
| H-7 | ~7.8-8.2 | Doublet | |
| ¹³C | C-2 | ~160-165 | Singlet |
| C-4 | ~155-160 | Singlet | |
| C-4a | ~115-120 | Singlet | |
| C-6 | ~110-115 | Singlet | |
| C-7 | ~145-150 | Singlet | |
| C-7a | ~150-155 | Singlet |
Predicted values are based on data from analogous furo[3,2-d]pyrimidine and dichloropyrimidine compounds.
Infrared (IR) Spectroscopy for Functional Group Characterization in Furo[3,2-D]pyrimidine Research
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy can confirm the presence of the core heterocyclic structure.
The IR spectrum would be expected to show characteristic absorption bands for the C=N and C=C stretching vibrations within the pyrimidine ring, typically in the 1500-1650 cm⁻¹ region. nih.gov The furan ring would exhibit characteristic C-O-C stretching bands. Additionally, vibrations corresponding to the C-Cl bonds would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The aromatic C-H stretching of the furan protons would appear above 3000 cm⁻¹. The absence of broad O-H or N-H stretching bands (around 3200-3600 cm⁻¹) would confirm the absence of hydroxyl or amino substituents. libretexts.org
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3050 - 3150 |
| C=N (Pyrimidine) | Stretch | 1550 - 1650 |
| C=C (Fused Ring) | Stretch | 1500 - 1600 |
| C-O-C (Furan) | Asymmetric Stretch | 1200 - 1275 |
| C-Cl | Stretch | 600 - 800 |
Ranges are based on typical values for the respective functional groups in heterocyclic aromatic systems. nih.govlibretexts.org
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis of Furo[3,2-D]pyrimidine Compounds
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For this compound (C₆H₂Cl₂N₂O), high-resolution mass spectrometry (HRMS) would confirm its exact molecular formula.
The mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak would be accompanied by M+2 and M+4 peaks in an approximate ratio of 9:6:1, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. This isotopic pattern is a definitive indicator of a dichlorinated compound. The fragmentation pattern under electron ionization (EI) would likely involve the sequential loss of chlorine atoms and potentially the cleavage of the furan or pyrimidine ring, providing further structural evidence. sapub.org
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₆H₂Cl₂N₂O |
| Exact Mass | 187.9544 Da |
| Molecular Ion (M⁺) | m/z 188 (for ³⁵Cl₂) |
| Isotopic Peaks | m/z 190 (M+2), m/z 192 (M+4) |
| Key Fragments | Loss of Cl (M-35), Loss of CO, cleavage of the pyrimidine ring |
Fragmentation pathways are predicted based on the analysis of similar heterocyclic structures. sapub.orgnist.gov
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring in Furo[3,2-D]pyrimidine Synthesis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. In the synthesis of this compound, HPLC is crucial for assessing the purity of the final product and for monitoring the progress of the reaction.
A reversed-phase HPLC method, typically using a C18 or C8 stationary phase, would be suitable for analyzing this relatively nonpolar compound. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. Detection is commonly achieved using a UV detector, as the fused aromatic system of furo[3,2-d]pyrimidine absorbs strongly in the UV region. By analyzing the chromatogram, one can determine the percentage purity of the compound by measuring the area of the product peak relative to the total area of all peaks. The retention time is a characteristic property of the compound under specific chromatographic conditions. researchgate.netjk-sci.com
Table 5: Typical HPLC Conditions for Analysis of Furo[3,2-d]pyrimidine Derivatives
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Column Temperature | Room Temperature or controlled (e.g., 25 °C) |
These conditions are representative and would require optimization for the specific analysis of this compound. researchgate.net
Computational Chemistry Approaches in Furo 3,2 D Pyrimidine Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction of Furo[3,2-d]pyrimidine (B1628203) Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. For furo[3,2-d]pyrimidine derivatives, docking studies are crucial for understanding how they interact with the active sites of biological targets, such as protein kinases, which are often implicated in cancer and other diseases. researchgate.net
Researchers utilize docking to screen libraries of furo[3,2-d]pyrimidine analogs against known protein targets. For instance, derivatives of the related furo[2,3-d]pyrimidine (B11772683) scaffold have been docked into the active sites of enzymes like PI3K/AKT and CDK2 to predict their inhibitory potential. rsc.orgmdpi.com These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Although specific docking data for 2,4-Dichlorofuro[3,2-d]pyrimidine is scarce, its role as a synthetic precursor means its derivatives are frequently the subject of such studies. The insights gained guide the rational design of new analogs with improved potency and selectivity.
Illustrative Data from Molecular Docking of Furo[2,3-d]pyrimidine Analogs:
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Compound 10b | PI3Kα | -8.5 | Val851, Lys802, Tyr836 |
| Compound 10b | AKT-1 | -9.2 | Asp274, Arg273 |
| Compound 4 | CDK2 | -10.1 (IC₅₀: 0.24 µM) | Leu83, Phe80, Asp86 |
| Compound 14 | CDK2 | -9.5 (IC₅₀: 0.93 µM) | Lys33, Gln131, Asp145 |
This table is illustrative and based on data for furo[2,3-d]pyrimidine and furopyridine derivatives to demonstrate typical molecular docking results. rsc.orgmdpi.com
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein. nih.gov
For furo[3,2-d]pyrimidine derivatives, MD simulations can validate the stability of interactions identified through docking. A study on related furo[2,3-d]pyrimidine inhibitors of PI3K/AKT used MD simulations to confirm that the lead compound, 10b, maintained a stable binding pattern within the active sites of the target enzymes. rsc.orgnih.gov Similarly, simulations on dihydrofuro[3,4-d]pyrimidines as HIV-1 reverse transcriptase inhibitors demonstrated that newly designed compounds could bind stably to the target protein. frontiersin.orgnih.gov These simulations provide crucial information on the flexibility of the complex and the persistence of key interactions, which is vital for confirming a compound's potential as an effective inhibitor.
In Silico Prediction of Pharmacokinetic Profiles: ADME Properties
A promising drug candidate must not only bind its target effectively but also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools have become a staple in early-stage drug discovery to filter out compounds that are likely to fail in later clinical stages due to poor bioavailability or metabolic instability. nih.govnih.gov
For furo[3,2-d]pyrimidine derivatives, various computational models are used to predict properties like gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity. nih.gov Studies on related pyrrolo[2,3-d]pyrimidine and dihydrofuro[3,4-d]pyrimidine derivatives have utilized these tools to assess their drug-likeness. frontiersin.orgmdpi.com For example, predictions can estimate human oral absorption and identify potential liabilities, such as the inhibition of specific CYP enzymes, which could lead to adverse drug-drug interactions. These predictions are essential for prioritizing which synthesized compounds should move forward for in vitro and in vivo testing.
Illustrative In Silico ADME Predictions for Furo[2,3-d]pyrimidine Analogs:
| Compound ID | Predicted Human Oral Absorption (%) | Blood-Brain Barrier Permeant | CYP2D6 Inhibitor |
| Compound 4g | High (95.6%) | Yes | No |
| Compound 8f | 100% | Yes | Yes |
| Compound 8g | 100% | Yes | Yes |
| Compound N1 | High | Yes | No |
This table is illustrative, based on data for furo[2,3-d]-, pyrrolo[2,3-d]-, and dihydrofuro[3,4-d]pyrimidine derivatives to showcase typical ADME prediction results. frontiersin.orgnih.govmdpi.com
Quantum-Chemical Calculations for Electronic Structure and Reactivity Predictions of Furo[3,2-d]pyrimidine
Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can predict molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and stability. nih.gov
For the furo[3,2-d]pyrimidine scaffold, these calculations can elucidate the reactivity of different positions on the rings, guiding synthetic chemists in designing reaction pathways. For example, by calculating the electron density at each atom, one can predict which sites are more susceptible to nucleophilic or electrophilic attack. This is particularly relevant for this compound, where the chlorine atoms are leaving groups that can be substituted to create a diverse library of compounds. Studies on related furo[3,4-d]pyrimidine (B15215042) systems have used DFT to optimize molecular geometry and calculate HOMO-LUMO energy gaps, providing insights into the molecule's kinetic stability and electronic properties. nih.govscielo.org.mx
Illustrative Quantum-Chemical Data for a Furo[3,4-d]pyrimidine Derivative:
| Property | Calculated Value (Gas Phase) | Calculated Value (DMSO) |
| HOMO Energy | -6.42 eV | -6.36 eV |
| LUMO Energy | -0.61 eV | -0.71 eV |
| HOMO-LUMO Gap (ΔE) | 5.81 eV | 5.64 eV |
| Dipole Moment | 1.92 Debye | 2.99 Debye |
This table is illustrative and based on data for a methyl 2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)carboxylate to demonstrate typical quantum-chemical calculation results. scielo.org.mx
Virtual High-Throughput Screening and Rational Library Design for Furo[3,2-d]pyrimidine Analogues
Virtual high-throughput screening (vHTS) is a computational strategy that involves screening large databases of chemical compounds against a target structure to identify potential hits. researchgate.net This approach is much faster and more cost-effective than experimental high-throughput screening. For the furo[3,2-d]pyrimidine scaffold, vHTS can be used to explore vast chemical spaces to find novel derivatives with desired biological activities.
The process typically starts with a validated protein target structure. Then, large compound libraries are docked into the active site, and the resulting poses are scored and ranked. researchgate.net This identifies a smaller, more manageable set of compounds for experimental testing. This methodology is also central to rational library design, where computational insights are used to create a focused set of novel furo[3,2-d]pyrimidine analogues with a higher probability of being active. For instance, based on the binding mode of an initial hit, new derivatives can be designed to optimize interactions with the target, leading to the creation of a rationally designed library for synthesis and evaluation. dtu.dk Studies on similar heterocyclic systems like dihydrofuro[3,4-d]pyrimidines have successfully used virtual screening to identify new lead compounds. frontiersin.orgnih.gov
Emerging Research Directions and Future Perspectives for Furo 3,2 D Pyrimidine
Development of Next-Generation Furo[3,2-D]pyrimidine (B1628203) Derivatives with Enhanced Potency and Selectivity
A primary focus of current research is the rational design and synthesis of new furo[3,2-d]pyrimidine derivatives that exhibit superior potency and selectivity for their biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core scaffold to optimize interactions with specific enzymes or receptors.
Researchers have successfully synthesized a variety of derivatives by introducing different functional groups at various positions of the furo[3,2-d]pyrimidine ring system. For instance, modifications of a pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold led to the discovery of a p110α inhibitor with a 400-fold increase in potency compared to the original lead compound. researchgate.net Another study on pyrido[3',2':4,5]furo[3,2-d]pyrimidines as phosphodiesterase type 4 (PDE4) inhibitors revealed that incorporating gem-dimethylcyclohexyl moieties and making specific substitutions at the 5-position were key to achieving high-affinity binding to the enzyme. nih.gov
The development of these next-generation compounds often involves targeting specific isoforms of enzymes to minimize off-target effects. For example, while some derivatives show pan-inhibitory activity against sirtuins (SIRT1, SIRT2, and SIRT3), replacing a thieno[3,2-d]pyrimidine (B1254671) core with a furo[3,2-d]pyrimidine resulted in a significant reduction in potency, highlighting the sensitivity of the target to the core scaffold. acs.org The synthesis of new amino derivatives of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidines has also been a fruitful area, with the resulting compounds showing promising antitumor activity that is highly dependent on the nature of the amine fragments. mdpi.com
These studies underscore a clear trend towards creating highly optimized furo[3,2-d]pyrimidine derivatives. The strategic exploration of the chemical space around this scaffold is leading to compounds with finely tuned pharmacological profiles, paving the way for more effective and safer therapeutic agents.
Table 1: Examples of Furo[3,2-d]pyrimidine Derivatives and their Enhanced Potency
| Derivative Class | Target | Key Structural Modifications | Outcome | Reference |
| 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine | p110α | Structural modification of a 4-morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine lead | ~400-fold greater potency | researchgate.net |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidines | PDE4 | Addition of gem-dimethylcyclohexyl moieties and substitution at the 5-position | High affinity for the enzyme | nih.gov |
| Furo[3,2-d]pyrimidine-6-carboxamide | SIRT1/2/3 | Replacement of a thieno[3,2-d]pyrimidine core | 15–40-fold reduction in potency, indicating selectivity | acs.org |
| Pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidin-8-amines | Antitumor | Introduction of various amine fragments | Pronounced antitumor activity dependent on the amine nature | mdpi.com |
Exploration of Furo[3,2-D]pyrimidine Compounds in Novel Therapeutic Modalities
The versatile furo[3,2-d]pyrimidine scaffold has demonstrated a broad spectrum of biological activities, making it a candidate for various therapeutic applications. wjarr.com Initially recognized for their potential as anticancer and antimicrobial agents, the exploration of these compounds is expanding into new therapeutic areas. smolecule.com
A significant area of investigation is their role as kinase inhibitors. google.com Derivatives have been developed to target key enzymes in cell signaling pathways, such as phosphoinositide 3-kinases (PI3Ks) and epidermal growth factor receptor (EGFR), which are implicated in cancer progression. researchgate.netresearchgate.net The development of potent and selective inhibitors for specific kinase isoforms, like p110α and p110β, opens up possibilities for targeted cancer therapies. researchgate.net
Beyond oncology, furo[3,2-d]pyrimidine derivatives are being investigated for inflammatory conditions. For example, their ability to inhibit phosphodiesterase type 4 (PDE4) makes them promising candidates for treating asthma and chronic obstructive pulmonary disease (COPD). nih.gov The discovery of furo[3,2-d]pyrimidine C-nucleosides with activity against pathogenic protozoans like Leishmania donovani and Trypanosoma gambiense also points to their potential in treating infectious diseases. tandfonline.com
The inherent versatility of the furo[3,2-d]pyrimidine structure allows for the synthesis of diverse libraries of compounds for screening against a wide range of biological targets. researchgate.netmdpi.com This adaptability suggests that the therapeutic applications of this scaffold are far from fully realized, with potential for development in areas such as neurodegenerative diseases, cardiovascular disorders, and other conditions where the targeted pathways are relevant.
Advancements in Sustainable and Green Chemistry Methodologies for Furo[3,2-D]pyrimidine Synthesis
In recent years, there has been a significant shift towards the adoption of green and sustainable chemistry principles in the synthesis of heterocyclic compounds, including furo[3,2-d]pyrimidines. These efforts aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.
A key advancement is the development of one-pot, multicomponent reactions. These reactions allow for the synthesis of complex molecules in a single step from simple precursors, which is both time-efficient and reduces the amount of waste generated. For example, an environmentally benign, one-pot, four-component heterocyclization reaction has been developed for the synthesis of 2,4-dichloro-substituted furo[2,3-d]pyrimidines using ceric ammonium (B1175870) nitrate (B79036) as a catalyst in a phosphorus ionic liquid. researchgate.netresearchgate.net Another efficient one-pot, three-component reaction for synthesizing novel furo[2,3-d]pyrimidines has been developed using a low loading of ZrOCl₂·8H₂O in water, an environmentally friendly solvent. nih.gov
The use of green solvents is another important aspect of sustainable synthesis. Researchers have successfully utilized water and glycerol (B35011) as reaction media, avoiding the need for volatile and often toxic organic solvents. nih.govresearchgate.netresearchgate.net Microwave-assisted synthesis has also emerged as a valuable green technique, as it can significantly reduce reaction times and improve yields compared to conventional heating methods. smolecule.com These sustainable strategies not only make the synthesis of furo[3,2-d]pyrimidines more environmentally friendly but also often lead to higher yields and simpler purification procedures. bohrium.com
Table 2: Green Chemistry Approaches for Furo[3,2-d]pyrimidine Synthesis
| Green Chemistry Principle | Methodology | Advantages | Reference(s) |
| Atom Economy | One-pot, multicomponent reactions | Reduced waste, operational simplicity, high yields | researchgate.net, nih.gov, researchgate.net |
| Use of Safer Solvents | Reactions in water or glycerol | Environmentally benign, reduced toxicity | researchgate.net, nih.gov, researchgate.net |
| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, increased yields | smolecule.com |
| Use of Catalysis | Use of catalysts like ceric ammonium nitrate or ZrOCl₂·8H₂O | High efficiency, mild reaction conditions, reusability | researchgate.net, nih.gov |
Integration of Artificial Intelligence and Machine Learning in Furo[3,2-D]pyrimidine Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the field of furo[3,2-d]pyrimidine research is beginning to harness these powerful computational tools. These technologies can accelerate the identification of promising drug candidates, predict their properties, and optimize their development.
A key application of computational methods is in molecular docking and molecular dynamics simulations. These techniques allow researchers to model the interaction between a furo[3,2-d]pyrimidine derivative and its biological target at the atomic level. For example, molecular docking studies have been used to investigate the binding of novel furo[2,3-d]pyrimidine (B11772683) derivatives to the active sites of SARS-CoV-2 proteases, providing insights into their potential as antiviral agents. nih.gov Similarly, molecular docking and dynamics simulations have been employed to understand the binding patterns of furo[2,3-d]pyrimidine-based PI3K/AKT dual inhibitors, helping to explain their potent anticancer activity. rsc.orgnih.gov
These computational approaches are instrumental in the design of new derivatives. By predicting the binding affinity and selectivity of virtual compounds, researchers can prioritize the synthesis of molecules with the highest likelihood of success, saving time and resources. researchgate.net As AI and ML models become more sophisticated, they will likely play an even greater role in the furo[3,2-d]pyrimidine drug discovery pipeline, from hit identification and lead optimization to the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Addressing Challenges and Opportunities in Furo[3,2-D]pyrimidine Research and Development
The field of furo[3,2-d]pyrimidine research is dynamic, with both challenges to overcome and significant opportunities for future growth.
Challenges:
Synthesis Complexity: While significant progress has been made in synthetic methodologies, the construction of highly substituted and complex furo[3,2-d]pyrimidine derivatives can still be challenging, requiring multi-step syntheses and careful optimization of reaction conditions.
Selectivity: Achieving high selectivity for specific enzyme isoforms or receptor subtypes remains a major hurdle. Lack of selectivity can lead to off-target effects and potential toxicity.
Drug Resistance: As with many therapeutic agents, the potential for the development of drug resistance, particularly in cancer and infectious diseases, is a significant concern that needs to be addressed through the development of new derivatives and combination therapies.
Biological Understanding: A deeper understanding of the mechanism of action of many furo[3,2-d]pyrimidine derivatives is needed to fully exploit their therapeutic potential and to identify new biological targets.
Opportunities:
Untapped Chemical Space: The furo[3,2-d]pyrimidine scaffold offers a vast and underexplored chemical space. The synthesis of new libraries of derivatives with diverse substitutions is likely to yield compounds with novel biological activities.
New Therapeutic Targets: The broad biological activity of this class of compounds suggests that they may be effective against a wide range of therapeutic targets that have not yet been explored. High-throughput screening of furo[3,2-d]pyrimidine libraries could uncover new and unexpected therapeutic applications.
Technological Advances: The increasing sophistication of synthetic methods, including green chemistry approaches, and the growing power of computational tools like AI and ML, provide unprecedented opportunities to accelerate the discovery and development of new furo[3,2-d]pyrimidine-based drugs.
Personalized Medicine: The development of highly selective furo[3,2-d]pyrimidine derivatives that target specific biomarkers could play a significant role in the growing field of personalized medicine, allowing for more effective and tailored treatments for individual patients.
Q & A
Q. What are the common synthetic routes for 2,4-Dichlorofuro[3,2-d]pyrimidine and its derivatives?
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. A key intermediate, 2,4-dichlorofuro[3,4-d]pyrimidin-7-one, can react with amines under controlled conditions (e.g., microwave-assisted protocols) to generate substituted or fused pyrimidines. For example, reacting with morpholine derivatives in ethanol under reflux yields 2-chloro-6-morpholin-4-yl-9H-purine analogs. Solvent choice (e.g., DMSO or ethanol) and catalysts (e.g., trimethylamine) are critical for regioselectivity .
Q. How should researchers handle hazardous intermediates during synthesis?
Safety protocols include using glove boxes for toxic intermediates, wearing protective gear (gloves, masks, eyewear), and employing closed systems to minimize exposure. Waste must be segregated and processed by certified agencies to avoid environmental contamination. Cross-contamination is mitigated by using disposable filter tips and dedicated equipment .
Q. What spectroscopic techniques are used to characterize this compound derivatives?
Nuclear Magnetic Resonance (NMR) is essential for structural elucidation. For example, -NMR in DMSO-d or CDCl resolves coupling patterns between thiophene and pyrimidine protons. Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular weight and functional groups .
Advanced Research Questions
Q. How can divergent synthesis approaches optimize the generation of substituted pyrimidines?
Microwave-assisted one-pot protocols enable rapid functionalization. By varying amine nucleophiles (e.g., primary vs. secondary amines) and reaction times, researchers can selectively substitute positions 2, 4, 5, or 6 on the pyrimidine scaffold. For instance, 2,4-dichlorofuro[3,4-d]pyrimidin-7-one reacts with 3-(trifluoromethyl)pyrazole to yield thioether intermediates, which are oxidized and displaced with amines or thiols .
Q. What strategies address contradictory reactivity data in nucleophilic substitution reactions?
Discrepancies in reaction outcomes (e.g., yield or regioselectivity) often arise from solvent polarity, temperature, or steric effects. Systematic optimization—such as testing polar aprotic solvents (DMSO, DMF) versus protic solvents (ethanol)—can resolve contradictions. For example, microwave heating (120°C, 30 min) improves yields compared to traditional reflux methods .
Q. How does structural modification of this compound enhance kinase inhibition (e.g., JAK/EGFR)?
Substituting the 4-chloro group with electron-withdrawing moieties (e.g., trifluoromethyl) increases binding affinity to kinase ATP pockets. Structure-activity relationship (SAR) studies show that bulky substituents at position 5 improve selectivity for JAK2 over EGFR. Computational docking and in vitro kinase assays validate these modifications .
Q. What role do fluorous tags play in purifying pyrimidine derivatives?
Fluorous chains (e.g., 1H,1H,2H,2H-perfluorodecanethiol) enable phase separation during synthesis. After nucleophilic substitution, fluorous-tagged intermediates are isolated via fluorous solid-phase extraction (F-SPE), reducing purification steps. The tag is later displaced with amines or thiols to yield pure products .
Data Analysis & Methodological Challenges
Q. How can researchers reconcile discrepancies in melting points or spectral data across studies?
Variations may stem from impurities or polymorphic forms. Recrystallization in ethanol-DMF mixtures (as described in ) ensures consistent purity. Cross-referencing with high-resolution mass spectrometry (HRMS) and elemental analysis validates compound identity .
Q. What are the limitations of using Sigma-Aldrich’s early-discovery compounds for mechanistic studies?
Sigma-Aldrich’s products lack analytical data (e.g., HPLC purity), requiring independent validation via -NMR and LC-MS. Researchers must confirm batch-to-batch consistency, especially for intermediates used in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
